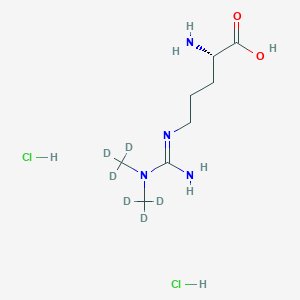

NG,NG-Dimethylarginine-d6 Dihydrochloride

説明

Contextualizing NG,NG-Dimethylarginine as an Endogenous Metabolite

NG,NG-Dimethylarginine (ADMA) is a naturally occurring amino acid derivative found in the human body. researchgate.netnih.gov It is a product of the post-translational modification of proteins, where arginine residues are methylated by a group of enzymes known as Protein Arginine Methyltransferases (PRMTs). caymanchem.com Following protein breakdown, free ADMA is released into the cytoplasm and can enter the circulation. mdpi.com

The primary significance of ADMA lies in its function as an endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). caymanchem.comscbt.com Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, most notably the regulation of vascular tone and blood flow. By competing with L-arginine, the substrate for NOS, ADMA reduces the production of NO. nih.gov

Elevated levels of ADMA have been implicated in the pathophysiology of numerous diseases characterized by endothelial dysfunction. These include hypertension, chronic heart failure, hypercholesterolemia, and chronic kidney disease. caymanchem.comscbt.comnih.gov Consequently, the accurate measurement of ADMA concentrations in biological fluids such as plasma and urine is of significant interest in both basic research and clinical diagnostics to understand disease mechanisms and identify potential biomarkers. mdpi.comresearchgate.net

Principles of Stable Isotope Labeling in Biological Investigations

Stable isotope labeling is a powerful technique used in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. thermofisher.comresearchgate.net It involves the incorporation of a stable, non-radioactive isotope of an element into a molecule of interest. Common stable isotopes used include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). hilarispublisher.com

The fundamental principle behind using a stable isotope-labeled compound as an internal standard is that it is chemically identical to the analyte being measured (the endogenous, unlabeled compound), but it has a different mass due to the presence of the heavier isotopes. researchgate.net This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

When a known quantity of the stable isotope-labeled internal standard is added to a biological sample at an early stage of preparation, it experiences the same processing as the endogenous analyte. nih.gov This includes any losses during extraction, derivatization, and ionization in the mass spectrometer. By comparing the signal intensity of the analyte to the signal intensity of the co-eluting internal standard, precise and accurate quantification can be achieved. researchgate.netnih.gov This method effectively corrects for variations in sample handling and matrix effects—the interference from other components in a complex biological sample—which can suppress or enhance the analyte's signal. researchgate.netnih.gov The use of deuterated standards, in particular, is a common and cost-effective approach to creating these essential internal standards. hilarispublisher.com

Foundation for NG,NG-Dimethylarginine-d6 Dihydrochloride as a Deuterated Internal Standard

Building on the principles of stable isotope labeling, this compound was developed as an ideal internal standard for the quantification of endogenous ADMA. caymanchem.comscbt.com The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. caymanchem.com This results in a molecule that behaves almost identically to natural ADMA during chromatographic separation but is readily distinguishable by its increased mass in a mass spectrometer. isotope.com

The use of this compound is central to many validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for determining ADMA concentrations in various biological matrices. caymanchem.comresearchgate.netnih.gov These methods are favored for their high specificity, sensitivity, and accuracy, largely due to the use of a stable isotope-labeled internal standard. mdpi.comnih.gov By providing a reliable reference point within each sample, this compound enables researchers to overcome the challenges of complex sample matrices and achieve the high level of precision required for clinical research and the investigation of ADMA's role in health and disease. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of NG,NG-Dimethylarginine Dihydrochloride and its Deuterated Analog

| Property | NG,NG-Dimethylarginine Dihydrochloride | This compound |

| Synonyms | Asymmetric Dimethylarginine Dihydrochloride, ADMA Dihydrochloride | Asymmetric Dimethylarginine-d6 Dihydrochloride, ADMA-d6 Dihydrochloride |

| Molecular Formula | C₈H₁₈N₄O₂ · 2HCl scbt.com | C₈H₁₂D₆N₄O₂ · 2HCl caymanchem.com |

| Molecular Weight | 275.18 g/mol nih.gov | 281.21 g/mol scbt.com |

| CAS Number | 220805-22-1 nih.gov | 1313730-20-9 caymanchem.com |

| Appearance | Powder nih.gov | Solid caymanchem.com |

| Purity | ≥98% nih.gov | ≥99% deuterated forms (d₁-d₆) caymanchem.com |

| Storage Temperature | Room Temperature nih.gov | -20°C nih.gov |

Table 2: Detailed Research Findings on the Quantification of ADMA using this compound

| Analytical Method | Biological Matrix | Internal Standard Used | Key Findings | Reference |

| UPLC-MS/MS | Human Serum | d₇-ADMA | Developed a robust method for simultaneous determination of ADMA and SDMA in healthy controls and chronic kidney disease patients. | nih.gov |

| LC-MS/MS | Human Plasma | d₇-ADMA | Established a fast and simple method for measuring L-arginine, SDMA, and ADMA with a 5.0 min analytical cycle time. Reference range for ADMA in healthy subjects (n=51) was 0.36-0.67 µM. | nih.gov |

| LC-MS/MS | Human Plasma | D₇-ADMA | A highly precise method with intra-day precision of 2.12% for ADMA. Found a mean ADMA concentration of 0.355 ± 0.066 µmol/l in healthy volunteers (n=47). | researchgate.net |

| GC-MS | Cell Culture Supernatants and Human Plasma | [²H₆]-ADMA | A validated method for accurate quantification of ADMA in small sample volumes, with a limit of quantitation of 0.05 µM in cell culture. | isotope.com |

| HPLC-ESI-MS/MS | Human Plasma and Urine | Not specified, but method suitable for ADMA | Determined mean plasma ADMA concentration in healthy volunteers (n=12) to be 0.67 ± 0.04 µM. | mdpi.com |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-5-[[amino-[bis(trideuteriomethyl)amino]methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1/i1D3,2D3;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNVYJOPZWPJI-WTPXGJEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=NCCC[C@@H](C(=O)O)N)N)C([2H])([2H])[2H].Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Endogenous Ng,ng Dimethylarginine Metabolism

Biosynthesis of Asymmetric Dimethylarginine (ADMA) by Protein Arginine Methyltransferases (PRMTs)

The synthesis of ADMA is not direct but occurs as a multi-step process initiated by the post-translational modification of proteins. wikipedia.org Arginine residues within proteins are methylated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.govfrontiersin.org These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the guanidino nitrogen atoms of arginine. wikipedia.orgnih.gov Once these proteins are broken down (a process called proteolysis), the modified arginine residues are released as free ADMA, which can then enter the circulation. nih.govnih.gov

Specificity of PRMTs in Arginine Methylation

The PRMT family is diverse, with different enzymes exhibiting distinct product specificities. nih.gov They are broadly classified into types based on the methylation products they generate. nih.gov

Type I PRMTs (PRMT1, -2, -3, -4, -6, -8) are the primary synthesizers of ADMA. nih.govacs.org They first catalyze the formation of ω-NG-monomethylarginine (MMA) and then add a second methyl group to the same nitrogen atom to create ADMA. nih.gov PRMT1 is considered the major enzyme responsible for the bulk of ADMA formation in mammalian cells. nih.govnih.gov

Type II PRMTs (PRMT5, PRMT9) also form MMA first, but then add the second methyl group to the other terminal guanidino nitrogen, resulting in symmetric ω-NG,N'G-dimethylarginine (SDMA). nih.govnih.gov

Type III PRMTs (PRMT7) are unique in that they only produce MMA. nih.govnih.gov

The specificity of these enzymes is determined by the distinct architecture of their active sites. nih.gov For instance, the spatial arrangement and size of subregions within the active site, influenced by specific amino acid loops like the "double E" loop and the "THW" loop, dictate whether the enzyme can accommodate the substrate to produce MMA, ADMA, or SDMA. nih.gov Some PRMTs show a preference for methylating arginine residues located within specific amino acid sequences, such as glycine- and arginine-rich (GAR) motifs. capes.gov.br

Table 1: Classification and Specificity of Protein Arginine Methyltransferases (PRMTs)

| PRMT Type | Products | Examples |

|---|---|---|

| Type I | Monomethylarginine (MMA), Asymmetric Dimethylarginine (ADMA) | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 |

| Type II | Monomethylarginine (MMA), Symmetric Dimethylarginine (SDMA) | PRMT5, PRMT9 |

| Type III | Monomethylarginine (MMA) only | PRMT7 |

Degradation Pathways of Asymmetric Dimethylarginine

While a minor fraction of ADMA is eliminated from the body via urinary excretion, the majority is cleared through enzymatic degradation. oup.comnih.govahajournals.org There are two primary metabolic pathways responsible for ADMA catabolism. nih.gov

Role of Dimethylarginine Dimethylaminohydrolases (DDAHs) in ADMA Catabolism

The principal pathway for ADMA degradation is through hydrolysis by the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH). nih.govresearchgate.net This enzymatic reaction breaks ADMA down into L-citrulline and dimethylamine. nih.govahajournals.org Importantly, DDAH metabolizes ADMA but not its symmetric isomer, SDMA, which is cleared almost exclusively by the kidneys. oup.comahajournals.orgnih.gov

Two isoforms of DDAH have been identified:

DDAH1 : Predominantly found in tissues that express neuronal nitric oxide synthase (nNOS), such as the liver, kidneys, and brain. nih.govmdpi.com Studies using gene-deficient mice have demonstrated that DDAH1 is the critical enzyme for degrading ADMA in vivo, with its absence leading to undetectable DDAH activity and significant accumulation of ADMA in plasma and tissues. ahajournals.orgnih.gov

DDAH2 : Primarily located in tissues containing the endothelial isoform of NOS (eNOS), such as the vasculature. nih.gov Despite initial suggestions of comparable activity, further research indicates that DDAH2 plays no detectable role in ADMA metabolism in vivo. ahajournals.orgnih.gov

The activity of DDAH is a key regulator of ADMA levels; inhibition of DDAH leads to ADMA accumulation and subsequent inhibition of nitric oxide production. nih.gov

Contributions of Alanine-Glyoxylate Aminotransferase 2 (AGXT2)

An alternative, secondary pathway for ADMA metabolism involves the enzyme Alanine-Glyoxylate Aminotransferase 2 (AGXT2). nih.gov AGXT2 is a mitochondrial aminotransferase, expressed at high levels in the kidney, that catalyzes the transamination of ADMA. nih.govahajournals.org This reaction converts ADMA into α-keto-δ-(N,N-dimethylguanidino)valeric acid (DMGV). nih.gov

Unlike DDAH, AGXT2 can metabolize both ADMA and SDMA. nih.govplos.org Studies suggest that under normal physiological conditions, the AGXT2 pathway is not saturated and may play a significant role in maintaining ADMA homeostasis, particularly during periods of local or systemic ADMA overload. nih.gov For instance, short-term infusion of ADMA in mice leads to a dramatic increase in the formation of its metabolite DMGV, without a corresponding increase in AGXT2 enzyme expression, indicating the pathway has a high capacity to handle excess ADMA. nih.gov

Table 2: Comparison of ADMA Degradation Pathways

| Feature | DDAH Pathway | AGXT2 Pathway |

|---|---|---|

| Enzyme | Dimethylarginine Dimethylaminohydrolase (DDAH1/DDAH2) | Alanine-Glyoxylate Aminotransferase 2 (AGXT2) |

| Reaction Type | Hydrolysis | Transamination |

| Products | L-Citrulline, Dimethylamine | α-keto-δ-(N,N-dimethylguanidino)valeric acid (DMGV) |

| Cellular Location | Cytoplasm | Mitochondria |

| Substrate Specificity | ADMA, L-NMMA (but not SDMA) | ADMA, SDMA |

| Primary Role | Major pathway for ADMA clearance under normal conditions | Secondary/Compensatory pathway, important in ADMA overload |

Interconnections with One-Carbon Metabolism and Methyl Cycle

The biosynthesis of ADMA is intrinsically linked to one-carbon metabolism and the methionine cycle. researchgate.netoncotarget.com These interconnected pathways are responsible for the transfer of one-carbon (methyl) groups for various essential cellular processes, including methylation reactions. researchgate.netfrontiersin.org

The key connection is S-adenosylmethionine (SAM), the universal methyl donor required by PRMTs to methylate arginine residues. wikipedia.orgnih.gov SAM is a central metabolite produced within the methionine cycle. researchgate.net The availability of SAM is dependent on the supply of the essential amino acid methionine and cofactors from the folate cycle. oncotarget.comnih.gov Therefore, the flux through one-carbon metabolism directly influences the rate of SAM synthesis, which in turn regulates the capacity for all methylation reactions, including the production of protein-bound ADMA precursors. oncotarget.comnih.gov

Advanced Analytical Methodologies Employing Ng,ng Dimethylarginine D6 Dihydrochloride

Quantitative Mass Spectrometry for Arginine Metabolites

Mass spectrometry-based methods have become the gold standard for the quantification of low-abundance molecules like arginine and its methylated derivatives due to their high sensitivity and selectivity. The use of NG,NG-Dimethylarginine-d6 Dihydrochloride is central to the robustness of these assays.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of polar molecules like ADMA, derivatization is required to increase their volatility. A validated GC-MS method for the quantification of ADMA in biological fluids such as plasma and cell culture supernatants involves the conversion of ADMA to its methyl ester pentafluoropropionic amide derivative. In this method, NG,NG-[2H6]-dimethyl-L-arginine ([2H6]-ADMA) serves as the internal standard. nih.gov

The use of a deuterated internal standard is crucial for accurate quantification. During the analysis, fragment ions at specific mass-to-charge ratios (m/z) are monitored for both the analyte (ADMA) and the internal standard ([2H6]-ADMA). For instance, fragment ions at m/z 634 for ADMA and m/z 640 for [2H6]-ADMA can be used for quantification. nih.gov The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the analyte, effectively correcting for any variability during sample preparation and analysis. This method has demonstrated high precision (≥97%) and accuracy (≥94%) for ADMA quantification. nih.gov

Table 1: GC-MS Method Validation Parameters for ADMA Quantification using a Deuterated Internal Standard

| Parameter | Result | Reference |

| Precision | ≥97% | nih.gov |

| Accuracy | ≥94% | nih.gov |

| Limit of Detection | 2 fmol | nih.gov |

| Limit of Quantitation | 0.05 µM (in cell culture supernatants) | nih.gov |

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of arginine metabolites in biological samples due to its high specificity, sensitivity, and applicability to a wide range of compounds without the need for derivatization in many cases. The development and validation of robust LC-MS/MS methods heavily rely on the use of stable isotope-labeled internal standards like this compound.

A typical LC-MS/MS method involves the separation of the analytes on a chromatographic column followed by detection using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, allows for reliable quantification even in the presence of matrix effects. For the simultaneous quantification of ADMA and symmetric dimethylarginine (SDMA), deuterated internal standards such as D7-ADMA and D6-SDMA are employed. nist.gov

Validation of these methods according to regulatory guidelines is essential to ensure their reliability for clinical and research applications. Key validation parameters include linearity, precision, accuracy, and sensitivity. For example, an LC-MS/MS method for ADMA and SDMA demonstrated excellent linearity and achieved high intra-day precision of 2.12% for ADMA and 2.83% for SDMA, and inter-day precision of 3.77% for ADMA and 3.86% for SDMA. nist.gov

Table 2: Representative LC-MS/MS Method Validation Data for Arginine Metabolites using Deuterated Internal Standards

| Analyte | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |

| L-arginine | 0.82 | 4.01 | Not specified | nist.gov |

| ADMA | 2.12 | 3.77 | Not specified | nist.gov |

| SDMA | 2.83 | 3.86 | Not specified | nist.gov |

| Arginine | 1.1 - 3.3 | 1.8 - 4.3 | 88.8 - 99.3 | lcms.cz |

| Citrulline | 0.6 - 2.9 | 1.6 - 3.8 | 92.5 - 101.5 | lcms.cz |

| Ornithine | 1.2 - 3.5 | 2.0 - 3.8 | 91.9 - 102.1 | lcms.cz |

Principles and Practice of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a definitive analytical technique for the accurate quantification of compounds in complex matrices. nih.gov The principle of SIDMS involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry.

The key to the accuracy of SIDMS lies in the fact that the stable isotope-labeled internal standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, a highly accurate and precise determination of the analyte's concentration can be made. This technique effectively eliminates errors arising from sample matrix effects and variations in instrument response. nist.govresearchgate.net The use of this compound in SIDMS for the analysis of ADMA exemplifies the power of this technique in providing reliable quantitative data for clinical research and diagnostics. nist.gov

Utility as an Internal Standard in Complex Biological Matrices

The analysis of metabolites in biological matrices such as plasma, urine, and tissue homogenates is challenging due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. This compound plays a critical role as an internal standard in overcoming these challenges.

Enhancing Analytical Precision and Reproducibility in Metabolomics

In the field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, analytical precision and reproducibility are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving high-quality, reproducible metabolomics data. nih.gov

By adding a known quantity of this compound to each sample at the beginning of the workflow, any variations that occur during sample extraction, derivatization, and analysis can be normalized. The internal standard acts as a reliable reference point, allowing for the correction of systematic and random errors. This normalization process significantly improves the precision and reproducibility of the measurements, enabling meaningful comparisons between different samples and studies. The use of a matching stable isotope-labeled internal standard for each analyte is the preferred method for reliable quantification as it corrects for variations in ionization efficiency between samples. nih.gov

Overcoming Matrix Effects in Biological Sample Analysis

Matrix effects are a major source of inaccuracy in quantitative mass spectrometry. nih.gov They occur when co-eluting compounds from the biological matrix either suppress or enhance the ionization of the analyte of interest, leading to an underestimation or overestimation of its concentration.

The most effective way to correct for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. bris.ac.uk this compound, being structurally and chemically identical to endogenous ADMA, co-elutes from the chromatography column under the same conditions. Consequently, it experiences the same degree of ion suppression or enhancement as the native analyte.

As the quantification is based on the ratio of the analyte signal to the internal standard signal, the impact of the matrix effect is effectively canceled out. This ensures that the measured concentration is accurate and reflects the true amount of the analyte in the sample, regardless of the complexity of the biological matrix. The use of a deuterated internal standard can significantly reduce the relative standard deviation (RSD) of measurements in different matrices, demonstrating its effectiveness in mitigating matrix effects. lcms.cz

Chemical Derivatization Strategies for Enhanced Chromatographic Resolution

The accurate quantification of NG,NG-Dimethylarginine (ADMA) and its structural isomer, symmetric dimethylarginine (SDMA), presents a significant analytical challenge due to their identical molecular weights. mdpi.com Chromatographic separation is therefore essential for their individual determination. mdpi.com However, the polar nature of these molecules can lead to poor retention on conventional reversed-phase columns. researchgate.net To overcome these limitations and improve chromatographic resolution, various chemical derivatization strategies are employed. These methods involve reacting the dimethylarginines with a labeling agent to alter their physicochemical properties, typically by introducing a chromophore or fluorophore, which enhances detection by UV or fluorescence detectors, and improves chromatographic behavior. The use of this compound as an internal standard is a common practice in these methods to ensure accuracy and precision. nih.gov

o-Phthaldialdehyde (OPA) Derivatization

Pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, is a widely used method for the analysis of primary amines like ADMA. mdpi.comresearchgate.net The reaction results in the formation of a highly fluorescent isoindole derivative, which can be readily detected with high sensitivity.

This method has been successfully applied to the simultaneous measurement of arginine and its methylated derivatives in plasma. nih.gov Optimized isocratic HPLC methods using OPA derivatization have demonstrated good precision and sensitivity, with limits of detection for ADMA as low as 0.001 µmol/L. nih.gov However, a significant drawback of OPA derivatization is the instability of the resulting fluorescent derivatives, which can degrade over time and affect the reproducibility of the analysis. nih.gov

Key Research Findings with OPA Derivatization:

High Sensitivity: Achieves low limits of detection, suitable for biological samples. nih.gov

Good Resolution: Allows for the successful separation of ADMA from other arginine metabolites. nih.gov

Instability of Derivatives: The fluorescence of OPA derivatives can decrease over time, necessitating careful timing of analysis. nih.gov

Interactive Data Table: Performance Characteristics of OPA Derivatization for ADMA Analysis

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.001 µmol/L | nih.gov |

| Precision (CV) | 2.5% | nih.gov |

| Recovery | >90% | nih.gov |

Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization

Derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) offers a significant advantage over OPA due to the superior stability of the resulting fluorescent derivatives. nih.govresearchgate.net The reaction of NDA with primary amines in the presence of a cyanide ion forms highly fluorescent and stable 1-cyanobenz[f]isoindole derivatives. researchgate.netnih.gov

This enhanced stability makes the NDA method more robust and suitable for routine analysis of large sample batches. nih.gov Furthermore, NDA derivatization has been shown to provide complete baseline separation of the critical isomers ADMA and SDMA, which is often challenging with other methods. sigmaaldrich.com The method demonstrates excellent linearity over a wide concentration range and low coefficients of variation. nih.gov

Key Research Findings with NDA Derivatization:

Enhanced Stability: NDA derivatives are considerably more stable than their OPA counterparts. nih.gov

Complete Isomer Separation: Achieves baseline resolution of ADMA and SDMA. sigmaaldrich.com

High Precision and Linearity: Demonstrates excellent analytical performance for reliable quantification. nih.gov

Interactive Data Table: Comparative Performance of NDA Derivatization for Dimethylarginine Analysis

| Analyte | Linearity Range (µM) | Within-Day CV (%) | Day-to-Day CV (%) | Mean Recovery (%) | Reference |

| ADMA | 0.01 - 16.0 | < 1.7 | < 2.3 | 100 - 104 | nih.gov |

| SDMA | 0.01 - 16.0 | < 1.7 | < 2.3 | 100 - 104 | nih.gov |

Dansyl Chloride Derivatization

Dansyl chloride is another effective derivatizing reagent used for the analysis of compounds containing primary and secondary amine groups. nih.gov The reaction yields highly fluorescent and stable dansylated derivatives that can be analyzed by HPLC with fluorescence detection or by LC-MS/MS. nih.govrsc.org

This method has been successfully applied to the quantification of various amino acids and has shown good performance in terms of linearity and sensitivity. nih.gov While less commonly reported specifically for ADMA resolution compared to OPA and NDA, the principles of dansylation are well-suited for this application, offering an alternative strategy for enhancing chromatographic separation and detection.

Key Research Findings with Dansyl Chloride Derivatization:

High Stability of Derivatives: Dansylated products are known for their stability.

Versatile Detection: Compatible with both fluorescence and mass spectrometric detection. nih.gov

Broad Applicability: Widely used for the analysis of various amino acids. rsc.org

Ninhydrin-Based Derivatization

Ninhydrin is a classical reagent for the colorimetric or fluorometric detection of amino acids. nih.gov A selective pre-column derivatization method using ninhydrin has been developed for the determination of plasma ADMA levels. nih.govsemanticscholar.org This approach offers a direct derivatization procedure that can be an alternative to methods requiring extensive sample clean-up steps. nih.govsemanticscholar.org

The reaction between ninhydrin and the guanidinium group of ADMA can yield a fluorescent product, allowing for its determination by RP-HPLC with fluorescence detection. researchgate.net This method has been presented as a rapid and validated alternative for ADMA analysis. nih.govsemanticscholar.org

Key Research Findings with Ninhydrin-Based Derivatization:

Selective Derivatization: Can be optimized for the specific determination of ADMA. nih.govsemanticscholar.org

Simplified Sample Preparation: May reduce the need for extensive extraction and purification steps. nih.govsemanticscholar.org

Alternative to Common Reagents: Provides another option for laboratories analyzing dimethylarginines.

Academic Research Applications of Ng,ng Dimethylarginine D6 Dihydrochloride

Probing Nitric Oxide Synthase (NOS) Activity and Regulation

The primary application of quantifying ADMA with its stable isotope-labeled counterpart is in the study of nitric oxide (NO) biology. NO is a critical signaling molecule involved in numerous physiological processes, most notably the regulation of vascular tone. mdpi.com By inhibiting NOS, ADMA reduces the bioavailability of NO, linking it directly to cardiovascular pathology. nih.govmdpi.com

ADMA is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). mdpi.com It competes with L-arginine, the substrate for NOS, at the enzyme's active site, thereby reducing the rate of NO synthesis. researchgate.netmdpi.com The use of NG,NG-Dimethylarginine-d6 Dihydrochloride allows researchers to precisely quantify plasma and tissue concentrations of ADMA in various experimental models. Studies have shown that even modest increases in ADMA levels are sufficient to significantly inhibit NO production, leading to endothelial dysfunction. nih.gov This inhibition is a key factor in the pathogenesis of conditions like hypertension and atherosclerosis. mdpi.comnih.gov Elevated ADMA levels have been identified as an independent risk factor for major cardiovascular events and mortality. nih.gov

Nitric oxide is a key signaling molecule that mediates a wide range of cellular functions beyond vasodilation, including inhibition of platelet aggregation, prevention of leukocyte adhesion to the endothelium, and suppression of smooth muscle cell proliferation. nih.gov By reducing NO availability, elevated ADMA levels interfere with these protective signaling pathways. For instance, research has demonstrated that ADMA can uncouple eNOS, causing the enzyme to produce superoxide radicals instead of NO, which contributes to oxidative stress. researchgate.netahajournals.org This shift further reduces NO bioavailability and promotes a pro-inflammatory and pro-thrombotic state within the vasculature. researchgate.net The ability to accurately measure ADMA using this compound is critical for studies investigating how ADMA disrupts these NO-dependent signaling cascades in various disease states.

Experimental models are crucial for understanding the mechanisms by which ADMA contributes to vascular disease. In animal models, such as Dahl salt-sensitive rats, high salt intake has been shown to increase ADMA production, which is associated with attenuated NO production and increased blood pressure. nih.govjcbmr.com Clinical studies in humans have further substantiated these findings. For example, local infusion of ADMA into the brachial artery of healthy volunteers was shown to cause a dose-dependent decrease in forearm blood flow, an effect that could be reversed by co-infusion of L-arginine. apexbt.com Furthermore, systemic infusion of subpressor doses of ADMA in healthy subjects has been shown to increase arterial stiffness and decrease cerebral perfusion. nih.gov In these diverse experimental settings, this compound is an indispensable analytical standard, ensuring that measurements of ADMA are reliable and reproducible, thereby validating the link between ADMA concentration and vascular dysfunction.

Table 1: Research Findings on ADMA's Role in NOS Inhibition and Signaling

| Research Area | Key Findings | Significance |

|---|---|---|

| Endogenous NOS Inhibition | ADMA competitively inhibits all NOS isoforms, reducing NO synthesis. mdpi.commdpi.com Elevated plasma ADMA is a strong predictor of cardiovascular events and mortality. nih.gov | Establishes ADMA as a key endogenous regulator of NO production and a marker for cardiovascular risk. |

| NO-Dependent Cell Signaling | ADMA can uncouple eNOS, leading to superoxide production instead of NO, which increases oxidative stress. researchgate.netahajournals.org This impairs anti-platelet and anti-inflammatory pathways. nih.gov | Demonstrates that ADMA disrupts critical protective cellular mechanisms, promoting a pro-atherosclerotic environment. |

| Vascular Homeostasis | Infusion of ADMA in humans reduces blood flow, increases arterial stiffness, and decreases cerebral perfusion. apexbt.comnih.gov Animal models link high ADMA to hypertension. nih.gov | Provides direct evidence of ADMA's detrimental effects on vascular function and its role as a potential therapeutic target. |

Exploration of Protein Arginine Methylation in Cellular Processes

ADMA is not synthesized as a free amino acid; it is the product of the breakdown of proteins containing methylated arginine residues. nih.gov This process is a fundamental post-translational modification that regulates numerous cellular functions. The quantification of ADMA, facilitated by this compound, provides a window into the broader biology of protein arginine methylation.

The methylation of arginine residues within proteins is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). researchgate.netnih.gov These enzymes transfer methyl groups from S-adenosylmethionine to the guanidinium group of arginine residues. Type I PRMTs are responsible for creating asymmetrically dimethylated arginine, the precursor to ADMA. nih.gov When these modified proteins undergo proteolysis (degradation), free ADMA is released into the cytosol and circulation. researchgate.netnih.gov By using this compound to measure the resulting ADMA levels, researchers can indirectly assess the global activity of Type I PRMTs and the turnover rate of the pool of methylated proteins within cells or tissues. This approach is valuable for identifying conditions or stimuli that alter the protein arginine methylation cycle.

Table 2: Applications in Protein Arginine Methylation Research

| Research Area | Methodology | Key Insights |

|---|---|---|

| Characterization of Substrates | Quantification of ADMA released upon proteolysis using this compound as an internal standard. | Provides a global measure of Type I PRMT activity and the turnover of asymmetrically methylated proteins. nih.govnih.gov |

| Functional Consequences | Correlating ADMA levels with cellular events regulated by arginine methylation, such as transcription and signal transduction. researchgate.net | Links the dynamics of the protein methylation cycle to fundamental biological outcomes and disease pathology. |

Research into the Epigenetic and Regulatory Roles of PRMTs

This compound serves as an indispensable tool in research focused on the epigenetic and regulatory functions of Protein Arginine Methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification critical to numerous cellular processes. Specifically, Type I PRMTs are responsible for the creation of asymmetric dimethylarginine (ADMA) residues on substrate proteins. nih.gov Upon cellular protein degradation, these modified amino acids are released as free ADMA. nih.gov

The concentration of free ADMA in biological systems is, therefore, an indirect indicator of the activity of Type I PRMTs. nih.gov These enzymes play a significant role in epigenetic regulation by methylating histone proteins, which alters chromatin structure and influences gene expression. Beyond histones, PRMTs modify a wide array of non-histone proteins involved in signal transduction, DNA repair, and RNA processing. biocrates.com

In this context, this compound is employed as an internal standard for the precise quantification of endogenous ADMA levels using mass spectrometry (MS) based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comsapphirebioscience.com The stable isotope label ensures high accuracy and reproducibility in measuring subtle changes in ADMA concentrations. By accurately monitoring ADMA levels, researchers can infer the functional status of PRMTs under various experimental conditions, providing valuable insights into their regulatory roles in health and disease. This approach is crucial for understanding how dysregulation of PRMT activity contributes to pathological states, including cancer and cardiovascular disorders. nih.gov

| Enzyme Family | Function | Relation to ADMA | Research Application of this compound |

| Protein Arginine Methyltransferases (PRMTs) - Type I | Catalyze the formation of asymmetric dimethylarginine residues on proteins. | Directly responsible for producing the protein precursors of free ADMA. nih.gov | Enables accurate quantification of endogenous ADMA, serving as a proxy for Type I PRMT activity. |

| Dimethylarginine Dimethylaminohydrolases (DDAHs) | Degrade free ADMA into L-citrulline and dimethylamine. caymanchem.comnih.gov | Regulate the cellular concentration of ADMA through enzymatic breakdown. nih.gov | Used to validate changes in ADMA levels due to DDAH activity or inhibition in mechanistic studies. |

Mechanistic Studies in Pathophysiological Models

Research on Endothelial Dysfunction Mechanisms in Cardiovascular Research Models

This compound is a critical component in mechanistic studies of endothelial dysfunction, a hallmark of many cardiovascular diseases. nih.govmdpi.com Endothelial dysfunction is characterized by the reduced bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. nih.gov The endogenous molecule Asymmetric Dimethylarginine (ADMA) is a competitive inhibitor of all isoforms of nitric oxide synthase (NOS), the enzyme responsible for producing NO from L-arginine. caymanchem.commdpi.com

In various experimental models of cardiovascular disease, such as hypertension, atherosclerosis, and heart failure, elevated levels of ADMA are observed. caymanchem.comnih.gov This increase in ADMA leads to NOS inhibition, decreased NO production, and subsequent impairment of endothelium-dependent vasodilation. nih.govnih.gov To investigate these mechanisms, researchers rely on the precise measurement of ADMA in biological samples (e.g., plasma, cardiac tissue, vascular cells).

The use of this compound as an internal standard in LC-MS/MS analysis allows for the accurate and reliable quantification of endogenous ADMA. researchgate.netnih.gov This accuracy is paramount when correlating ADMA concentrations with functional vascular changes in animal models. For example, studies have demonstrated that administering ADMA to experimental animals can induce dose-dependent increases in blood pressure and impair endothelial function, mimicking pathologies seen in human cardiovascular disease. nih.govapexbt.com The ability to accurately track ADMA levels using its stable isotope-labeled counterpart helps researchers elucidate the causal role of the ADMA/DDAH pathway in the pathogenesis of endothelial dysfunction. nih.govnih.gov

| Cardiovascular Model | Key Pathophysiological Feature | Role of ADMA | Application of this compound |

| Hypertension | Increased vascular resistance, elevated blood pressure. | Inhibition of NOS by elevated ADMA reduces vasodilation, contributing to hypertension. caymanchem.commetabolon.com | Accurate quantification of ADMA in plasma and tissues to correlate its levels with blood pressure changes. caymanchem.com |

| Atherosclerosis | Endothelial activation, inflammation, plaque formation. | Reduced NO bioavailability due to high ADMA promotes pro-atherogenic processes. nih.gov | Measurement of ADMA in vascular tissues to study its local impact on plaque development. |

| Congestive Heart Failure | Impaired cardiac output, peripheral vasoconstriction. | Elevated ADMA contributes to increased systemic vascular resistance and coronary endothelial dysfunction. caymanchem.comresearchgate.net | Precise determination of ADMA levels to assess its contribution to myocardial and vascular dysfunction. |

Investigation of ADMA Dynamics in Renal and Hepatic Research Models

The kidneys and liver are central to the regulation of circulating ADMA levels. drvince.com ADMA is eliminated from the body primarily through two routes: enzymatic degradation by dimethylarginine dimethylaminohydrolases (DDAHs) and, to a lesser extent, renal excretion. caymanchem.comnih.gov The DDAH enzymes, particularly DDAH1 and DDAH2, are abundantly expressed in the liver and kidneys. nih.gov Therefore, research models of renal and hepatic impairment are crucial for understanding the dynamics of ADMA metabolism and its contribution to disease.

In models of chronic kidney disease (CKD), impaired renal function leads to ADMA accumulation due to both reduced urinary excretion and decreased DDAH activity within the failing kidney. nih.govmdpi.comnih.gov Similarly, in experimental models of liver cirrhosis, diminished hepatic DDAH activity results in significantly elevated systemic ADMA concentrations. nih.gov This accumulation of ADMA is not merely a consequence of organ failure but is an active contributor to the progression of disease, for instance, by exacerbating hypertension and vascular dysfunction. nih.govmdpi.com

To study these dynamics, this compound is essential for the accurate quantification of ADMA in plasma, urine, and tissue homogenates from these models. caymanchem.com The use of a stable isotope-labeled internal standard ensures that measurements are precise, allowing researchers to dissect the relative contributions of metabolic clearance versus excretion in the context of progressive organ damage. scirp.org These studies help clarify how ADMA accumulation links renal and hepatic failure to systemic cardiovascular complications.

| Organ Impairment Model | Primary Defect | Impact on ADMA Dynamics | Role of this compound |

| Renal Failure (e.g., nephrectomy, diabetic nephropathy) | Reduced glomerular filtration and decreased renal DDAH activity. mdpi.comnih.gov | Decreased urinary excretion and impaired metabolic degradation lead to systemic ADMA accumulation. nih.govnih.gov | Accurate measurement of ADMA in plasma and urine to assess clearance and its correlation with renal function decline. nih.gov |

| Hepatic Failure (e.g., cirrhosis, acute liver injury) | Reduced hepatic DDAH expression and activity. nih.gov | Impaired metabolic degradation is the primary driver of elevated circulating ADMA levels. researchgate.net | Precise quantification of ADMA to investigate the impact of liver dysfunction on systemic vascular tone. |

Studying ADMA as a Biomarker in Experimental Models of Disease Progression

Elevated circulating ADMA has emerged as a significant and independent biomarker for the progression and adverse outcomes of numerous diseases, most notably cardiovascular and chronic kidney disease. nih.govmdpi.com Experimental models are fundamental to validating the clinical utility of ADMA as a biomarker, allowing for controlled investigation into its correlation with disease severity and its predictive power for disease progression.

In longitudinal studies using animal models of CKD, for instance, rising plasma ADMA levels have been shown to precede and correlate with the rate of decline in glomerular filtration rate (GFR). mdpi.comnih.gov A cohort study indicated that ADMA levels are predictors of CKD progression. mdpi.com Similarly, in models of atherosclerosis, ADMA concentrations are associated with the extent of plaque formation and the incidence of cardiovascular events. nih.gov These experimental findings provide a mechanistic basis for the clinical observations that identify ADMA as a powerful prognostic marker. nih.govmdpi.com

The reliability of these biomarker studies is critically dependent on the analytical method used for ADMA quantification. This compound is the gold-standard internal standard for LC-MS/MS, the preferred method for ADMA analysis due to its high specificity and sensitivity. nih.govnih.gov The incorporation of this stable isotope-labeled standard corrects for variability during sample preparation and analysis, ensuring the high-quality data needed to establish ADMA's validity as a robust biomarker in various experimental disease models. researchgate.netnih.gov

| Disease Model | ADMA as a Biomarker Indicates | Correlation with Disease Progression | Analytical Importance of this compound |

| Chronic Kidney Disease (CKD) | Progression of renal dysfunction, risk of mortality. mdpi.commdpi.com | ADMA levels are inversely correlated with eGFR and positively correlated with albuminuria. mdpi.comnih.gov | Ensures accurate tracking of ADMA concentration changes over time as kidney function declines. |

| Diabetes Mellitus | Risk of micro- and macrovascular complications. nih.govnih.gov | Higher ADMA is associated with the development of diabetic nephropathy and retinopathy. nih.govfrontiersin.org | Provides reliable data to link ADMA levels with the onset and severity of diabetic complications. |

| Peripheral Artery Disease | Disease severity and risk of major adverse cardiovascular events. nih.gov | Elevated ADMA correlates with reduced blood flow and predicts future adverse events. nih.gov | Guarantees precision in studies aiming to establish ADMA as a prognostic marker for disease outcomes. |

Emerging Research Frontiers and Future Directions

Integration with Systems Biology and Multi-Omics Data Analysis

The advent of systems biology, which seeks to understand complex biological systems through the integration of multiple data sources, has created a critical need for highly accurate quantitative data. NG,NG-Dimethylarginine-d6 Dihydrochloride plays a pivotal role in this context by ensuring the precise measurement of ADMA levels in metabolomic studies. This accuracy is fundamental when integrating metabolomic data with other "omics" platforms such as genomics, transcriptomics, and proteomics to build comprehensive models of cellular and organismal function. nih.govresearchgate.net

In the study of cardiovascular diseases, for instance, multi-omics approaches are being used to unravel the intricate molecular networks that lead to conditions like endothelial dysfunction. nih.govnih.gov By providing a reliable quantification of ADMA, a key inhibitor of nitric oxide synthase, this compound allows researchers to correlate changes in the metabolome with alterations in gene expression (transcriptomics) and protein levels (proteomics). nih.govmdpi.com This integrated analysis can reveal novel insights into how genetic predispositions and environmental factors translate into the metabolic dysregulation characteristic of cardiovascular disorders. nih.govjhu.edu

The table below illustrates a hypothetical integration of multi-omics data in a study of endothelial dysfunction, highlighting the type of information that can be correlated.

| Omics Layer | Key Data Point | Analytical Approach | Role of this compound |

|---|---|---|---|

| Genomics | Polymorphisms in the DDAH gene | DNA Sequencing | Provides context for observed ADMA levels |

| Transcriptomics | mRNA levels of DDAH and NOS3 | RNA-Seq | Correlates gene expression with metabolite concentration |

| Proteomics | Protein levels of DDAH and eNOS | Mass Spectrometry | Links protein abundance to enzyme activity and metabolite levels |

| Metabolomics | Concentration of ADMA | LC-MS/MS | Enables accurate quantification as an internal standard |

Development of Advanced Research Tools for ADMA Pathway Interrogation

Beyond its role in standard quantitative analysis, this compound is instrumental in the development and application of advanced research tools for a more in-depth interrogation of the ADMA pathway. High-resolution mass spectrometry (HRMS) techniques, for example, benefit from the use of stable isotope-labeled standards to achieve high accuracy and precision in complex biological matrices. nih.gov

One of the most exciting frontiers is the application of mass spectrometry imaging (MSI). nih.govnih.govresearchgate.net This technology allows for the visualization of the spatial distribution of molecules directly in tissue sections. By using this compound as a standard, researchers can develop quantitative MSI methods to map the distribution of ADMA in different organs and even within specific cellular structures. researchgate.netmaastrichtuniversity.nl This could reveal localized changes in ADMA metabolism that are missed in traditional whole-tissue homogenate analysis, providing critical insights into the pathology of diseases like kidney disease, where different regions of the organ may be differentially affected. researchgate.net

Furthermore, the deuterium (B1214612) label on this compound makes it an ideal tracer for metabolic flux analysis. nih.gov This technique allows researchers to follow the metabolic fate of a molecule through a particular pathway. By introducing the labeled ADMA to a biological system, scientists can track its conversion to other metabolites, providing a dynamic view of enzyme activity and pathway regulation. frontiersin.orguniversiteitleiden.nl

The following table summarizes some of the advanced research tools where this compound is a key component.

| Advanced Research Tool | Principle | Application in ADMA Pathway Research | Contribution of this compound |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for confident compound identification. | Precise quantification of ADMA and its metabolites in complex samples. | Serves as an internal standard for accurate quantification. |

| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules in tissue sections. nih.govnih.gov | Mapping the localization of ADMA in different tissues and cells. | Facilitates the development of quantitative imaging methods. |

| Metabolic Flux Analysis | Uses stable isotope tracers to measure the rate of metabolic reactions. nih.gov | Tracking the metabolic fate of ADMA and determining the activity of enzymes like DDAH. | Acts as a tracer to follow the dynamic changes in the ADMA pathway. |

Application in In Vitro and Ex Vivo Model Systems for Elucidating Cellular Mechanisms

In vitro and ex vivo model systems, such as cell cultures and isolated tissues, are indispensable for dissecting the fundamental cellular and molecular mechanisms of the ADMA pathway. nih.gov this compound is a powerful tool in these controlled environments, allowing for precise investigations that would be impossible in vivo.

In cell culture models of endothelial cells, for example, researchers can use this compound to study the regulation of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for the breakdown of ADMA. nih.govnih.gov By adding a known amount of the labeled compound to the cell culture medium and measuring its disappearance over time, the activity of DDAH can be accurately determined under various experimental conditions. nih.gov This is crucial for understanding how factors such as oxidative stress or different pharmacological agents affect ADMA metabolism at the cellular level.

The use of stable isotope-labeled L-arginine has already demonstrated the feasibility of tracking the nitric oxide pathway in sophisticated "blood vessels-on-chip" models, and similar approaches with this compound can provide even more specific insights into the regulation of this pathway by ADMA. universiteitleiden.nluniversiteitleiden.nl

This table provides examples of the application of this compound in different model systems.

| Model System | Research Question | Experimental Approach | Specific Role of this compound |

|---|---|---|---|

| Endothelial Cell Culture | How do statins affect DDAH activity? | Incubate cells with the compound and measure its rate of degradation. | Acts as a substrate to quantify enzyme kinetics. |

| Isolated Perfused Kidney | What is the relative contribution of metabolism versus excretion to renal ADMA clearance? | Introduce the labeled compound into the perfusate and analyze its levels in the effluent and tissue. | Allows for the differentiation between excreted and metabolized ADMA. |

| Blood Vessel-on-a-Chip | How does ADMA affect nitric oxide production under flow conditions? | Introduce labeled ADMA and labeled L-arginine to the microfluidic device and measure the production of labeled and unlabeled citrulline. universiteitleiden.nluniversiteitleiden.nl | Enables the precise quantification of ADMA's inhibitory effect on nitric oxide synthase. |

Q & A

Q. How can NG,NG-Dimethylarginine-d6 Dihydrochloride be optimized as an internal standard in LC-MS/MS quantification of asymmetric dimethylarginine (ADMA)?

- Methodological Guidance : To ensure accurate quantification, optimize parameters such as ionization efficiency (electrospray ionization in positive mode is typical for arginine derivatives) and deuterium retention during chromatography. Matrix effects should be minimized by matching the internal standard’s retention time with endogenous ADMA. Validate linearity across physiological concentrations (e.g., 0.1–10 µM) and assess recovery rates in biological matrices (plasma, urine) .

Q. What experimental conditions are critical for maintaining the solubility and stability of this compound in buffer systems?

- Methodological Guidance : The dihydrochloride salt form enhances aqueous solubility compared to freebase analogs. Prepare stock solutions in ultrapure water (pH 3–4) to prevent precipitation. Avoid prolonged exposure to alkaline conditions (pH > 7.5), which may degrade the compound. Store lyophilized powder at -20°C and working solutions at 4°C for short-term use .

Advanced Research Questions

Q. How does isotopic labeling (deuterium vs. protium) affect the inhibitory activity of this compound on nitric oxide synthase (NOS) compared to its non-deuterated counterpart?

- Methodological Guidance : Conduct parallel enzyme inhibition assays (e.g., recombinant human NOS isoforms) using both deuterated and non-deuterated forms. Monitor kinetic parameters (Km, Vmax) via spectrophotometric detection of citrulline formation. Deuterium labeling may subtly alter hydrogen bonding in the enzyme’s active site, potentially reducing binding affinity by 5–15%, necessitating adjusted dosing in competitive inhibition studies .

Q. What strategies resolve discrepancies in metabolic flux data when using this compound to track dimethylarginine dynamics in cellular models?

- Methodological Guidance : Discrepancies often arise from incomplete isotopic equilibration or cross-talk with other methylated metabolites (e.g., symmetric dimethylarginine). Normalize data to cell-specific uptake rates and validate via parallel SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments. Use high-resolution mass spectrometry (HRMS) to distinguish d6-labeled ADMA from endogenous analogs .

Q. How can researchers address conflicting data on the compound’s role in nitric oxide (NO) pathway modulation under hypoxic vs. normoxic conditions?

- Methodological Guidance : Design experiments with controlled oxygen tension (e.g., hypoxia chambers) and measure NO metabolites (nitrite/nitrate) via chemiluminescence. Consider cell-type-specific responses; endothelial cells may show heightened sensitivity to dimethylarginine-mediated NOS inhibition under hypoxia. Use CRISPR-edited NOS knockout models to isolate ADMA-specific effects .

Q. What experimental controls are essential when studying the impact of this compound on protein arginine methylation in epigenetic studies?

- Methodological Guidance : Include negative controls (unlabeled ADMA) and positive controls (e.g., methyltransferase inhibitors like MS023). Quantify global methylation via anti-dimethylarginine antibodies or methyl-SILAC. Account for potential off-target effects on histone demethylases by profiling H3K4me2/3 levels via ChIP-seq .

Data Analysis & Validation

Q. How to validate the purity of this compound batches for reproducible research outcomes?

- Methodological Guidance : Perform orthogonal analyses: (1) NMR for structural confirmation (deuterium incorporation at NG,NG positions), (2) HPLC-UV (≥98% purity), and (3) HRMS to rule out impurities (e.g., non-deuterated ADMA). Cross-reference with supplier-provided Certificates of Analysis (CoA) .

Q. What statistical approaches mitigate variability in ADMA quantification when using deuterated internal standards across multi-site studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。